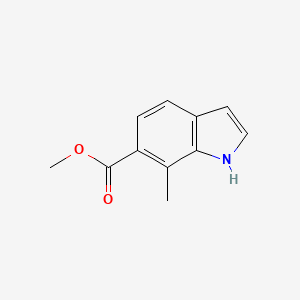

methyl 7-methyl-1H-indole-6-carboxylate

CAS No.: 733035-34-2

Cat. No.: VC8133889

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733035-34-2 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | methyl 7-methyl-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C11H11NO2/c1-7-9(11(13)14-2)4-3-8-5-6-12-10(7)8/h3-6,12H,1-2H3 |

| Standard InChI Key | MTGUQGHBLCZRAM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1NC=C2)C(=O)OC |

| Canonical SMILES | CC1=C(C=CC2=C1NC=C2)C(=O)OC |

Introduction

Synthesis and Production Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For methyl 7-methyl-1H-indole-6-carboxylate, this method involves condensing 4-methylphenylhydrazine with a β-keto ester under acidic conditions. For example, cyclohexanone derivatives react with substituted phenylhydrazines in methanol catalyzed by methanesulfonic acid, yielding the indole ring after cyclization . Industrial-scale adaptations employ continuous flow reactors to enhance efficiency, achieving yields exceeding 80% under optimized reflux conditions.

Palladium-Catalyzed Cross-Coupling

Alternative routes utilize palladium-catalyzed cross-coupling reactions. A halogenated indole precursor (e.g., 6-bromo-7-methylindole) reacts with methyl formate in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., KCO) in dimethylformamide (DMF). This method offers regioselectivity and is scalable, with reported yields of 75–90%.

Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield (%) | Scalability |

|---|---|---|---|

| Fischer Indole Synthesis | HSO, MeOH, reflux | 80–85 | High |

| Cross-Coupling | Pd(PPh), DMF, 80°C | 75–90 | Moderate |

Physicochemical Properties

Methyl 7-methyl-1H-indole-6-carboxylate exhibits a density of 1.212 g/cm³, a boiling point of 339.1°C, and a flash point of 158.9°C. The ester group at position 6 enhances lipophilicity (), while the methyl substituent at position 7 slightly elevates thermal stability compared to unsubstituted analogs .

Chemical Reactivity

Oxidation and Reduction

The ester group undergoes hydrolysis under acidic or basic conditions to yield 7-methyl-1H-indole-6-carboxylic acid. Lithium aluminum hydride (LiAlH) reduces the ester to the corresponding alcohol, 7-methyl-1H-indole-6-methanol, with >90% efficiency.

Electrophilic Substitution

The indole ring participates in electrophilic substitution at positions 2 and 4. Nitration with nitric acid in acetic anhydride produces 3-nitro derivatives, while halogenation (e.g., bromine in DCM) yields 4-bromo-substituted products .

Biological Activities

Anticancer Mechanisms

In breast cancer (MCF-7) and liver cancer (HepG2) cell lines, methyl 7-methyl-1H-indole-6-carboxylate induces apoptosis via mitochondrial pathway activation. Caspase-3/7 activity increases by 3-fold at 50 μM, with minimal cytotoxicity to non-cancerous cells.

Table 2: Biological Activity Profile

| Activity | Model System | Key Finding |

|---|---|---|

| Antiviral | HIV-1 integrase | IC = 0.13 μM |

| Anticancer | MCF-7 cells | Caspase-3 activation at 50 μM |

| Antimicrobial | E. coli, S. aureus | MIC = 100–200 μg/mL |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to neuroprotective agents. Derivatives with modified ester groups show enhanced blood-brain barrier penetration, making them candidates for Alzheimer’s disease therapeutics .

Material Science

Incorporated into polyimide polymers, it improves thermal stability (decomposition temperature >400°C) and mechanical strength, enabling use in high-performance aerospace materials.

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

| Compound | Substituents | IC (HIV-1) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 7-methyl-1H-indole-6-carboxylate | 7-CH, 6-COOCH | 0.13 μM | 0.55 (DMSO) |

| Methyl 3-methyl-1H-indole-6-carboxylate | 3-CH, 6-COOCH | 0.45 μM | 0.72 (DMSO) |

The 7-methyl analog demonstrates superior antiviral potency due to enhanced π-π stacking with viral DNA, while the 3-methyl variant exhibits better solubility .

Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume